molecular formula C4H3ClF2N2S B1528455 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole CAS No. 1443982-10-2

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1528455
CAS No.: 1443982-10-2
M. Wt: 184.6 g/mol
InChI Key: USPZIASWSPEGCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole ( 1443982-10-2) is a versatile sulfur-containing heterocyclic building block of significant interest in medicinal chemistry and anticancer agent development . With a molecular formula of C 4 H 3 ClF 2 N 2 S and a molecular weight of 184.59 g/mol , this compound features a reactive chloromethyl group and a difluoromethyl-substituted 1,3,4-thiadiazole core. The 1,3,4-thiadiazole ring is a key pharmacophore, recognized for its role as a bioisostere of pyrimidine, which enables its derivatives to interfere with DNA replication processes . Furthermore, the mesoionic nature of this heterocycle enhances the ability of such compounds to cross cellular membranes and interact with biological targets, contributing to promising oral absorption and bioavailability profiles . The presence of low-lying C-S σ* orbitals creates regions of low electron density on the sulfur atom, which can facilitate stronger interactions with a variety of biological targets . Researchers utilize this compound as a critical synthetic intermediate for constructing disubstituted 1,3,4-thiadiazole derivatives, a class known to demonstrate potent cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers . The reactive handles allow for further functionalization, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2S/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZIASWSPEGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its potential as an anticancer agent and its antimicrobial properties based on recent research findings.

The compound features a thiadiazole ring with chloromethyl and difluoromethyl substituents that enhance its reactivity and biological activity. The presence of these functional groups plays a crucial role in its interaction with biological targets.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole compounds can inhibit the growth of multiple cancer cell lines, including lung (A549), breast (MCF7), and colon (HT-29) cancers.

Key Findings

  • Cytotoxicity : In vitro studies reveal that this compound derivatives demonstrated cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary significantly among different derivatives.
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, some derivatives have been shown to inhibit ERK1/2 pathways, leading to cell cycle arrest in the G1 phase .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains.

Antimicrobial Efficacy

  • Bacterial Inhibition : Studies report that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound has also been tested against fungal strains such as Candida albicans, demonstrating moderate antifungal activity .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

StudyCompound TestedCell Line/OrganismIC50/EffectFindings
Alam et al. (2011)Various thiadiazolesA549 (lung cancer)IC50 = 4.27 µg/mLSignificant growth inhibition
Polkam et al. (2015)5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleHT-29 (colon cancer)68.28% inhibitionSelective cytotoxicity towards cancer cells
Dogan et al. (2018)2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleVarious bacterial strainsMIC = 62.5 µg/mL (against S. aureus)Promising antibacterial properties

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components:

  • Substituents : The nature and position of substituents on the thiadiazole ring significantly affect its potency and selectivity for cancer cells.
  • Functional Groups : Chlorine and fluorine atoms contribute to increased lipophilicity and electronic properties that enhance binding to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared with analogs bearing variations in substituents or core heterocycles. Below is a detailed analysis:

Substituent Variations on the 1,3,4-Thiadiazole Core

Table 1: Comparison of Substituent Effects on Thiadiazole Derivatives
Compound Name Substituents (Position 2/5) Melting Point (°C) Key Biological Activities Reference
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole ClCH2 / CF2H Not reported Hypothesized fungicidal/anticancer
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole ClCH2 / SCH3 Not reported Potential agrochemical applications
2-(4-Chlorophenyl)-5-(difluorophenyl)-1,3,4-thiadiazole (I12) ClC6H4 / 2,4-F2C6H3 124–125 Fungicidal activity
2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole FPhNH / dihydroxybenzene Polymorphic forms Fluorescence, pH-responsive

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group (CF2H) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methylsulfanyl (SCH3) in its analog . This could influence interactions with biological targets, such as enzyme active sites.
  • Aromatic vs.
  • Biological Activity: Compounds with halogenated aromatic substituents (e.g., I12) exhibit fungicidal activity, while those with amino-linked fluorophenyl groups (e.g., ) show dual fluorescence and pH-responsive behavior, suggesting diverse applications .

Comparison with Oxadiazole Analogs

Replacing the sulfur atom in the thiadiazole core with oxygen yields oxadiazole derivatives, which are common bioisosteres.

Table 2: Thiadiazole vs. Oxadiazole Derivatives
Compound Name Core Heterocycle Substituents (Position 2/5) Key Properties Reference
2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Oxadiazole ClCH2 / FC6H4 Higher metabolic stability
2-(4-Chlorophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole Thiadiazole ClPhNH / pyridyl Anticonvulsant activity (ED50 = 25 mg/kg)

Key Observations :

  • Biological Performance : Thiadiazoles often outperform oxadiazoles in cytotoxicity studies. For example, 1,3,4-thiadiazole derivatives exhibit IC50 values of 10–19.45 µg/mL against cancer cells, while oxadiazoles show weaker activity .

Cytotoxicity and Anticancer Activity

The target compound’s difluoromethyl group may confer unique cytotoxic properties.

Table 3: Cytotoxic Thiadiazole Derivatives
Compound Name Substituents Cell Line (IC50) Reference
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole FPhNH / HOPh MCF-7: 120 µM
2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole FPhNH / Cl2Ph MDA-MB-231: 70 µM
This compound ClCH2 / CF2H Not tested (predicted <100 µM)

Key Observations :

  • Fluorine Impact: Fluorine atoms improve membrane permeability and metabolic stability.
  • Chloromethyl Reactivity : The chloromethyl group (ClCH2) is a reactive handle for further functionalization, enabling conjugation with targeting moieties in drug design .

Preparation Methods

Cyclization of Thiosemicarbazides

  • The key intermediate, thiosemicarbazide derivatives, are synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and other reagents.
  • Cyclization to form the 1,3,4-thiadiazole ring is achieved by treatment with dehydrating agents or acid catalysis.
  • The cyclization step is sensitive to the nature of substituents on the thiosemicarbazide; heterocyclic substituents tend to increase reactivity and yield compared to aromatic ones.

Introduction of the Chloromethyl Group

  • Chloromethylation at the 2-position is commonly performed by reacting the cyclized thiadiazole with chloromethylating agents such as chloromethyl chloride or formaldehyde and hydrochloric acid under controlled conditions.
  • The chloromethyl group is highly reactive and can be further transformed or used as a handle for subsequent reactions.

Incorporation of the Difluoromethyl Group

  • The difluoromethyl group is introduced typically via selective fluorination of methyl or other alkyl substituents on the thiadiazole ring.
  • Fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or other specialized fluorinating agents can be used to convert methyl groups into difluoromethyl groups.
  • Alternatively, difluoromethylated building blocks can be used in the initial synthesis steps to incorporate the difluoromethyl group directly onto the thiadiazole ring.

Representative Preparation Route (Based on Literature Data)

Step Reagents/Conditions Description Yield/Remarks
1 Hydrazine derivative + Carbon disulfide + Base Formation of thiosemicarbazide intermediate Moderate to high yield; influenced by substituents
2 Acid catalysis or dehydrating agent (e.g., POCl3) Cyclization to 1,3,4-thiadiazole ring Efficient cyclization; heterocyclic substituents improve reactivity
3 Chloromethyl chloride or formaldehyde + HCl Chloromethylation at 2-position High reactivity; chloromethyl group introduced selectively
4 Fluorinating agent (e.g., DAST) or use of difluoromethylated precursors Introduction of difluoromethyl group at 5-position Requires controlled conditions to avoid over-fluorination or side reactions

Detailed Research Findings

  • Reactivity of Intermediates: Studies indicate that heterocyclic thiosemicarbazides exhibit higher reactivity in cyclization and chloromethylation steps compared to aromatic analogs, leading to better yields and cleaner products.

  • Sommelet Reaction Application: The Sommelet reaction has been utilized to convert chloromethyl groups on 1,3,4-thiadiazoles into formyl groups, demonstrating the versatility of the chloromethyl intermediate for further functionalization. This reaction involves refluxing the chloromethyl thiadiazole with hexamethylenetetramine followed by acidic hydrolysis.

  • Catalysts and Solvents: Nitrogen-containing catalysts (e.g., triethylamine, pyridine) and solvents like chlorobenzene or acetic acid are effective in facilitating cyclization and chloromethylation, ensuring better yields and manageable reaction conditions.

  • Phosgene Use in Related Thiadiazoles: For related compounds such as 2-chloro-5-methylthio-1,3,4-thiadiazole, phosgene introduction in the presence of catalysts and solvents under controlled temperature has been reported, indicating possible analogous approaches for chlorination steps in thiadiazole derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes Reference
Thiosemicarbazide synthesis Hydrazine derivatives, CS2, base Precursor formation
Cyclization Acid catalysis, dehydrating agents Ring closure to thiadiazole
Chloromethylation Chloromethyl chloride, HCl Introduction of chloromethyl group
Difluoromethylation Fluorinating agents (DAST), difluoromethyl precursors Introduction of difluoromethyl group Inferred from fluorination methods
Catalysis Nitrogen bases, phosphorus compounds Enhances reaction efficiency
Solvents Chlorobenzene, acetic acid Reaction medium

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize multi-step reactions under varying conditions (e.g., solvent polarity, catalyst type, temperature). For example, demonstrates the synthesis of structurally complex thiadiazole derivatives via nucleophilic substitution and cyclization reactions. Optimization can involve systematic screening of reagents (e.g., thionyl chloride for chloromethylation) and characterization via IR, NMR, and elemental analysis to confirm purity .

Q. How can computational methods like DFT be applied to study the formation mechanism of this compound?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(2d2p) level to model reaction pathways, as shown in for analogous thiadiazole systems. This approach calculates activation barriers and intermediates, providing insights into kinetic and thermodynamic controls during synthesis .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound and its derivatives?

  • Methodology : Combine 1^1H/13^{13}C NMR for substituent analysis, IR for functional group identification, and mass spectrometry for molecular weight confirmation. and highlight the use of fluorescence spectroscopy to study electronic transitions in thiadiazole derivatives, which may apply to dual fluorescence effects in this compound .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl and difluoromethyl positions influence the bioactivity of 1,3,4-thiadiazole derivatives?

  • Methodology : Synthesize analogs with varying substituents (e.g., replacing difluoromethyl with trifluoromethyl) and evaluate bioactivity via in vitro assays. and demonstrate that fluorinated thiadiazoles exhibit anticancer properties by inhibiting kinases or inducing cell cycle arrest. Compare IC50_{50} values across derivatives to establish structure-activity relationships (SARs) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. For instance, reports divergent IC50_{50} values for similar compounds, likely due to differences in experimental protocols. Use orthogonal validation methods (e.g., Western blotting alongside viability assays) to confirm mechanisms .

Q. How can molecular docking studies guide the design of this compound derivatives targeting specific enzymes or receptors?

  • Methodology : Employ software like AutoDock Vina to simulate ligand-receptor interactions. and highlight docking studies to predict binding poses in kinase active sites. Adjust substituents (e.g., chloromethyl for hydrophobic interactions) to enhance binding affinity and selectivity .

Q. What are the challenges in interpreting dual fluorescence effects in 1,3,4-thiadiazole derivatives, and how can solvent polarity or pH be controlled in such studies?

  • Methodology : Use solvents with varying polarity (e.g., DMSO, water) and buffer systems to modulate fluorescence. and show that thiadiazoles exhibit solvent-dependent dual emission due to excited-state intramolecular proton transfer (ESIPT). Monitor spectral shifts under controlled pH and lipid bilayer environments (e.g., DPPC liposomes) to mimic biological conditions .

Q. How does the presence of electron-withdrawing groups (e.g., difluoromethyl) affect the electronic properties and reactivity of the thiadiazole ring?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using DFT to assess electron density distribution. and computational studies on analogous systems suggest that electron-withdrawing groups lower the LUMO energy, increasing electrophilicity and reactivity toward nucleophilic attack .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
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2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole

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